N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c20-12(15-5-6-17(25-15)16-2-1-7-24-16)9-19-18(21)11-3-4-13-14(8-11)23-10-22-13/h1-8,12,20H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVBUAKMGKNRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the bithiophene moiety, often through a nucleophilic substitution reaction.
Formation of the benzodioxole carboxamide structure: This can be synthesized by reacting a benzodioxole derivative with a suitable carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bithiophene moiety can participate in π-π stacking interactions, while the hydroxyethyl and carboxamide groups can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its hybrid bithiophene-benzodioxole framework. Below is a comparative analysis with key analogues:
Key Observations :
- Bioactivity: Compounds with hydroxylated side chains (e.g., 14 from E. grijisii) or phenolic amides (e.g., N-trans-feruloyltyramine) exhibit anti-inflammatory activity, suggesting that the target compound’s hydroxyethyl group may confer similar properties .
- Pharmacological Potential: Tulmimetostat demonstrates that benzodioxole carboxamides can be tailored for specific targets (e.g., epigenetic enzymes), highlighting the scaffold’s versatility.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a benzodioxole component linked via an amide bond. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.5 g/mol. The structure includes:
- Bithiophene moiety : Contributes to electronic properties.
- Benzodioxole component : Associated with various biological activities.
- Amide functional group : Influences solubility and biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing a benzodioxole moiety exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown varying degrees of cytotoxicity against several cancer cell lines, including HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis.
| Compound | Cell Line | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 0.85 | Induces G2-M phase arrest |
| 2b | Hep3B | 1.50 | Reduces α-fetoprotein secretion |
| Control (Doxorubicin) | Hep3B | 0.74 | DNA intercalation |
Case Study : In one study, compound 2a was shown to reduce α-fetoprotein levels significantly compared to untreated controls, indicating reduced tumorigenicity and effective cytotoxicity against Hep3B cells .
Antioxidant Activity
The antioxidant potential of benzodioxole derivatives has also been explored. Compounds similar to this compound have exhibited moderate antioxidant activity, which may contribute to their overall therapeutic efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : Induction of G2-M phase arrest in cancer cells.
- Modulation of Signaling Pathways : Interaction with pathways related to oxidative stress and apoptosis.
Comparative Analysis
A comparative analysis of similar compounds reveals that those containing the amide bond generally exhibit enhanced cytotoxicity compared to their non-amide counterparts. This suggests that the structural configuration plays a crucial role in determining biological activity.
| Compound Type | Cytotoxicity Level |
|---|---|
| Amide derivatives | High |
| Non-amide derivatives | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
